molecular formula C9H12N2O2 B2947224 2-Methoxy-4,6-dimethylpyridine-3-carboxamide CAS No. 309755-79-1

2-Methoxy-4,6-dimethylpyridine-3-carboxamide

Cat. No. B2947224
CAS RN: 309755-79-1
M. Wt: 180.207
InChI Key: BMAYYMBLHFWNII-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyridine-3-carboxamide, also known as MDP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

2-Methoxy-4,6-dimethylpyridine-3-carboxamide inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a depletion of the intracellular pool of uridine monophosphate (UMP), which is required for DNA and RNA synthesis. The inhibition of DHODH by 2-Methoxy-4,6-dimethylpyridine-3-carboxamide has been shown to have immunosuppressive effects, as well as antitumor and antiviral effects.
Biochemical and Physiological Effects:
2-Methoxy-4,6-dimethylpyridine-3-carboxamide has been shown to have antiproliferative effects on cancer cells, as well as immunosuppressive effects on T cells and B cells. It has also been shown to have antiviral effects against a wide range of viruses, including influenza, HIV, and hepatitis B and C. In addition, 2-Methoxy-4,6-dimethylpyridine-3-carboxamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

2-Methoxy-4,6-dimethylpyridine-3-carboxamide is a relatively stable compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, 2-Methoxy-4,6-dimethylpyridine-3-carboxamide is not without limitations. It is a highly reactive compound that can easily oxidize and degrade in the presence of air and moisture. In addition, its solubility in water is limited, which may pose challenges for its use in biological assays.

Future Directions

There are many potential future directions for research on 2-Methoxy-4,6-dimethylpyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of DHODH, which may have greater therapeutic potential than 2-Methoxy-4,6-dimethylpyridine-3-carboxamide. Another area of interest is the development of new synthetic methods for 2-Methoxy-4,6-dimethylpyridine-3-carboxamide and other pyridine derivatives, which may enable the synthesis of new compounds with novel properties. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-Methoxy-4,6-dimethylpyridine-3-carboxamide, which may help to optimize its use in clinical applications.

Synthesis Methods

2-Methoxy-4,6-dimethylpyridine-3-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-dimethyl-3-pyridinecarboxylic acid with methoxyamine hydrochloride, followed by the addition of acetic anhydride and sodium bicarbonate. The resulting 2-Methoxy-4,6-dimethylpyridine-3-carboxamide is then purified using column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of 2-Methoxy-4,6-dimethylpyridine-3-carboxamide.

Scientific Research Applications

2-Methoxy-4,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, and its inhibition has been shown to have therapeutic effects in various diseases, including cancer, autoimmune diseases, and viral infections. 2-Methoxy-4,6-dimethylpyridine-3-carboxamide has also been studied for its potential applications in organic synthesis, as a building block for the synthesis of other pyridine derivatives, and in materials science, as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

2-methoxy-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYYMBLHFWNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348057
Record name 2-Methoxy-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylpyridine-3-carboxamide

CAS RN

309755-79-1
Record name 2-Methoxy-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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